molecular formula C9H11ClN2O4S B7723917 5-Chlorosulfonyl-2-ethoxyphenyl urea

5-Chlorosulfonyl-2-ethoxyphenyl urea

Cat. No.: B7723917
M. Wt: 278.71 g/mol
InChI Key: SEFVUUPIVDRYNY-UHFFFAOYSA-N
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Description

5-Chlorosulfonyl-2-ethoxyphenyl urea is a chemical compound with the molecular formula C9H10ClN2O4S. It is characterized by the presence of a chlorosulfonyl group, an ethoxy group, and a phenyl urea moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorosulfonyl-2-ethoxyphenyl urea typically involves the reaction of 5-chlorosulfonyl-2-ethoxyphenyl isocyanate with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chlorosulfonyl-2-ethoxyphenyl urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid derivative.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonamide group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or ethanol.

    Hydrolysis: Aqueous base such as sodium hydroxide or potassium hydroxide is used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products Formed

    Substitution Reactions: Various substituted urea derivatives.

    Hydrolysis: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

Scientific Research Applications

5-Chlorosulfonyl-2-ethoxyphenyl urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chlorosulfonyl-2-ethoxyphenyl urea involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or other biomolecules, potentially leading to the modification of their function. The ethoxyphenyl urea moiety may also contribute to the compound’s overall activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorosulfonyl-2-methoxyphenyl urea
  • 5-Chlorosulfonyl-2-propoxyphenyl urea
  • 5-Chlorosulfonyl-2-butoxyphenyl urea

Uniqueness

5-Chlorosulfonyl-2-ethoxyphenyl urea is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. Compared to its analogs with different alkoxy groups, the ethoxy derivative may exhibit distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(carbamoylamino)-4-ethoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O4S/c1-2-16-8-4-3-6(17(10,14)15)5-7(8)12-9(11)13/h3-5H,2H2,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFVUUPIVDRYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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